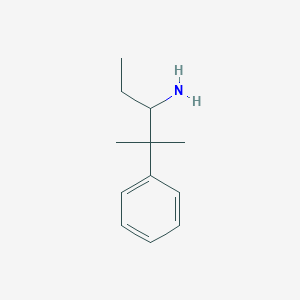

![molecular formula C16H23N3O3 B1423575 N'-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester CAS No. 1053657-38-7](/img/structure/B1423575.png)

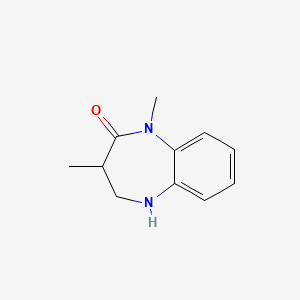

N'-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester

Vue d'ensemble

Description

“N’-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester” is a complex organic compound. It contains a cyclopropylamino group, a phenoxyethylidene group, a hydrazinecarboxylic acid group, and a tert-butyl ester group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. Each of these groups would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the tert-butyl ester group could undergo reactions such as deprotection . The hydrazine group could also participate in various reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The synthesis and crystal structure of related compounds have been explored, demonstrating the preparation of complex structures through reactions involving hydrazine derivatives. For instance, the preparation and structural determination via X-ray diffraction of compounds such as N-tert-butyl-N'-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine highlight the importance of hydrazine derivatives in synthesizing novel compounds with intricate crystal structures (Zou Xia, 2001).

Insecticidal Evaluation

- Novel N-oxalyl derivatives of tebufenozide, which include structures similar to the specified compound, have been synthesized and evaluated for their larvicidal activities. These studies indicate the potential of such compounds in developing more effective insecticides. Some of these derivatives exhibited higher larvicidal activities compared to existing compounds, underscoring the significance of structural modifications for enhanced biological activities (Chunhui Mao et al., 2004).

Mechanistic and Kinetic Studies

- Investigations into the mechanisms of chemical reactions involving hydrazine derivatives have been conducted, providing insights into reaction pathways and kinetic profiles. For example, the unexpected cleavage of C–S bonds during hydrazination of certain esters reveals complex reaction mechanisms and highlights the reactivity of hydrazine derivatives in organic synthesis (N. Nordin et al., 2016).

Applications in Organic Synthesis

- Hydrazine derivatives are integral in the synthesis of a wide range of compounds, including those with potential pharmaceutical applications. The development of new synthetic routes using these derivatives enables the creation of novel molecules with diverse biological activities. For instance, the synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives from β-keto ester illustrates the versatility of hydrazine derivatives in organic synthesis (D. Kralj et al., 2011).

Fluorescent Sensor Development

- The chemical properties of hydrazine derivatives have been exploited in the development of fluorescent sensors. Research into hydroxypyrazole-based ligands, which can coordinate with metals such as Zn(II), demonstrates the potential of hydrazine derivatives in creating sensitive and selective sensors for metal ions. This application is particularly relevant in environmental monitoring and bioanalytical chemistry (M. Formica et al., 2018).

Propriétés

IUPAC Name |

tert-butyl N-[[N-cyclopropyl-C-(phenoxymethyl)carbonimidoyl]amino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(20)19-18-14(17-12-9-10-12)11-21-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHCZXNOGZDLEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=NC1CC1)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

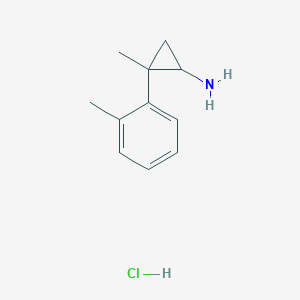

![5-Methyl-2-[methyl(propan-2-yl)amino]benzoic acid](/img/structure/B1423493.png)

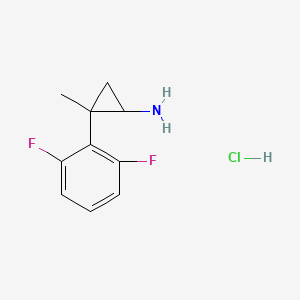

![Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate](/img/structure/B1423494.png)

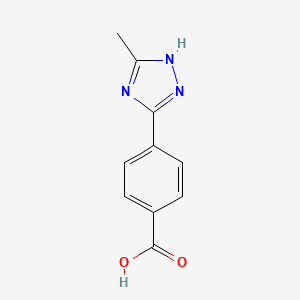

![[3-(Methylamino)oxolan-3-yl]methanol](/img/structure/B1423499.png)

![3-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B1423503.png)

![2-[2-(Difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1423504.png)